![molecular formula C19H22N2O3S B14787140 N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester](/img/structure/B14787140.png)
N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester is a complex organic compound with a unique structure that combines a biphenyl group with an amino group and a methionine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester typically involves multiple steps. One common method includes the coupling of 5-amino-2-biphenylcarboxylic acid with L-methionine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives of the biphenyl group.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the amino and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-alanine methyl ester
- **N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-valine methyl ester
- **N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-leucine methyl ester
Uniqueness
N-[(5-Amino[1,1’-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester is unique due to the presence of the methionine moiety, which can introduce additional sulfur-containing functional groups. This can enhance its reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl 2-[(4-amino-2-phenylbenzoyl)amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C19H22N2O3S/c1-24-19(23)17(10-11-25-2)21-18(22)15-9-8-14(20)12-16(15)13-6-4-3-5-7-13/h3-9,12,17H,10-11,20H2,1-2H3,(H,21,22) |
InChI Key |
MCSVVHVRYQWPDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


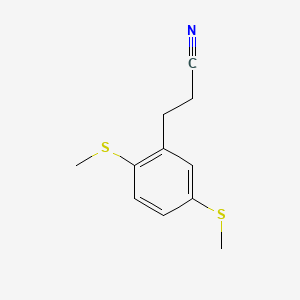
![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
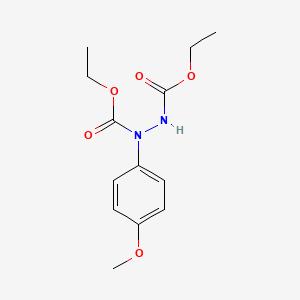
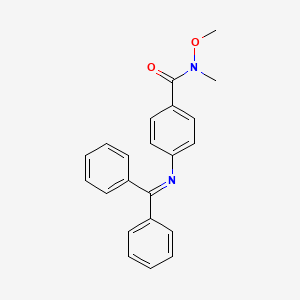
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)
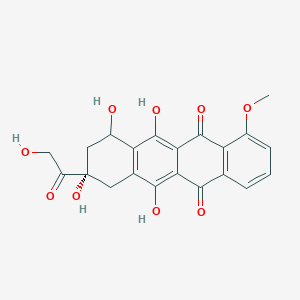

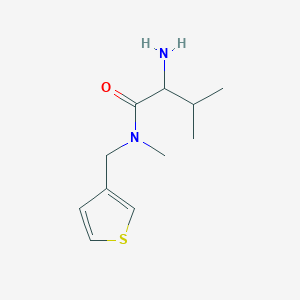
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)
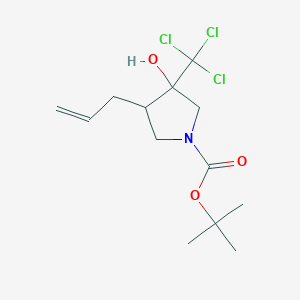
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)
